D-Homocitrulline

Vue d'ensemble

Description

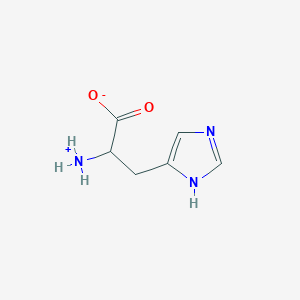

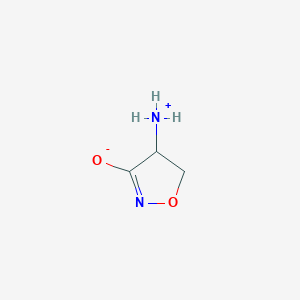

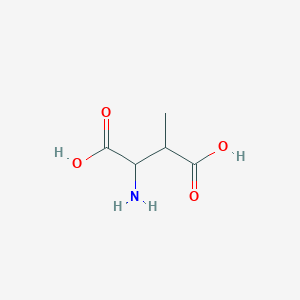

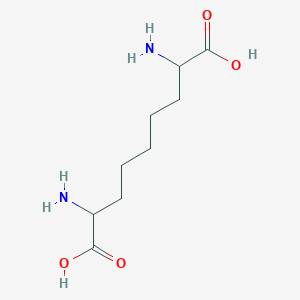

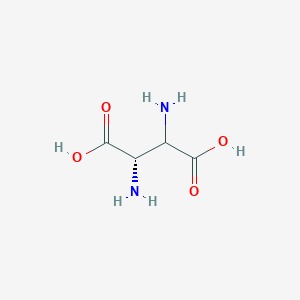

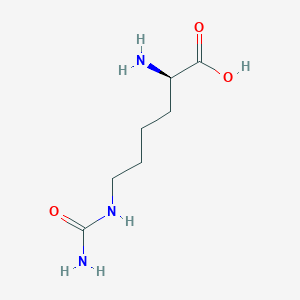

D-Homocitrulline is a structural homolog to citrulline and can be present in proteins and peptides as a product of posttranslational modification . It is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . The formation of homocitrulline is known as carbamoylation or carbamylation .

Synthesis Analysis

Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . The cyanate compound is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . A study created a rigorous tryptic-like model system of both citrulline and homocitrulline-containing peptides that included appropriate and well-defined controls and fragment analogues to quantify the citrulline effect and investigate whether there is an effect for homocitrulline residues as well .

Molecular Structure Analysis

Homocitrulline is one methylene group longer than citrulline, but similar in structure . The metabolite is generated from a lysine residue after lysine reacts with cyanate . Cyanate is present in the human body in equilibrium with urea .

Chemical Reactions Analysis

Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . The cyanate compound is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate . The formation of homocitrulline is known as carbamoylation or carbamylation .

Physical And Chemical Properties Analysis

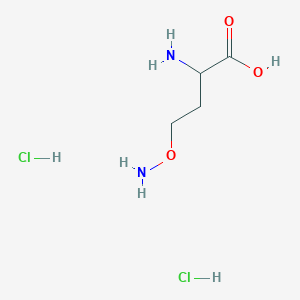

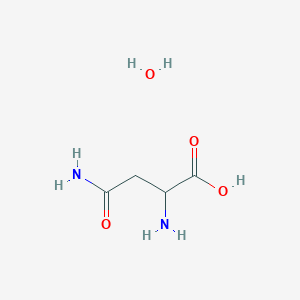

D-Homocitrulline has a CAS Number of 121080-96-4 and a molecular weight of 189.21 .

Applications De Recherche Scientifique

Protein Deimination in Human Health and Disease

- Application : Homocitrulline can be present in proteins and peptides as a product of posttranslational modification . It is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate .

- Method : The formation of homocitrulline is known as carbamoylation or carbamylation . This process takes place predominantly in two types of situations: uremia and inflammation .

- Results : The presence of homocitrulline in tissues or in a protein is studied, it is imperative to avoid conditions that cause carbamoylation, in particular the use of high concentrations of urea .

GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline

- Application : Derivatization of amino acids by 2 M HCl/CH3OH followed by derivatization of the intermediate methyl esters with pentafluoropropionic anhydride (PFPA) in ethyl acetate is a useful two-step derivatization procedure for their quantitative measurement in biological samples .

- Method : This procedure allows in situ preparation of trideutero-methyl esters PFP derivatives, from synthetic amino acids and 2 M HCl/CD3OD for use as internal standards .

- Results : However, this procedure converts citrulline (Cit) to ornithine (Orn) and homocitrulline (hCit) to lysine (Lys) due to the instability of their carbamide groups under the acidic conditions of the esterification step .

Homocitrulline: An Analog and Confounder Related to Citrulline

- Application : Homocitrulline can act as a confounding factor in assays aimed at specifically measuring citrulline . If such an assay is based on detecting ureido groups in proteins, it is likely that it cannot distinguish between citrulline and homocitrulline .

- Method : The presence of citrulline in tissues or in a protein is studied, it is imperative to avoid conditions that cause carbamoylation, in particular the use of high concentrations of urea .

- Results : Experimentally produced antibodies against carbamoylated proteins have been shown to bind to synthetic cyclic citrullinated peptide (CCP), an antigen used to demonstrate the presence of anti-citrulline antibodies in patients with rheumatoid arthritis (RA) .

Comparative CKD risk prediction using homocitrulline

- Application : Homocitrulline and carbamylated albumin are two circulating markers of protein carbamylation used for comparative CKD risk prediction .

- Method : Both serum carbamylated albumin and free homocitrulline levels were assayed from the same timepoint in individuals with CKD stages 2–4 .

- Results : Higher carbamylated albumin and homocitrulline levels showed similar increased risk of death . The markers appear readily comparable in CKD epidemiological studies .

Vaccination with Homocitrullinated Peptides

- Application : Homocitrullinated peptides have been used in vaccinations to stimulate CD8 T-cell responses that mediate antitumor immunity .

- Method : Homocitrullinated peptides were identified and assessed in vitro for HLA-A2 binding and in vivo in human leukocyte antigen (HLA) transgenic mouse models for immunogenicity . CD8 responses were assessed in vitro for cytotoxicity and in vivo tumor therapy .

- Results : Homocitrullinated peptides from aldolase and cytokeratin were identified, that stimulated CD8-mediated responses in vivo . Modified peptides showed enhanced binding to HLA-A2 compared with the native sequences and immunization of HLA-A2 transgenic mice generated high avidity modification specific CD8 responses that killed peptide expressing target cells .

Expression of Citrulline and Homocitrulline Residues in the Lungs

- Application : The expression of citrulline and homocitrulline residues in the lungs of non-smokers and smokers has implications for autoimmunity in rheumatoid arthritis .

- Method : Lung tissue samples were analyzed for citrullinated proteins and the deiminating enzymes peptidylarginine deiminase type-2 (PAD2) and -4 (PAD4) by immunoblotting .

- Results : Citrullination was detected in all lung samples, with an increase in citrullination in chronic obstructive pulmonary disease (COPD), but minimal difference between smokers and non-smokers .

Safety And Hazards

Orientations Futures

Homocitrulline is a structural homolog to citrulline and can be present in proteins and peptides as a product of posttranslational modification . The similarities between citrulline and homocitrulline are relevant in two ways. First, as structural analogs, they can act as confounding factors in assays aimed at specifically measuring just one of them . Second, immunization with proteins containing one of the amino acids can elicit antibodies that also recognize the other . These findings are particularly interesting, as smoking is the only environmental factor that has been associated with the development of RA .

Propriétés

IUPAC Name |

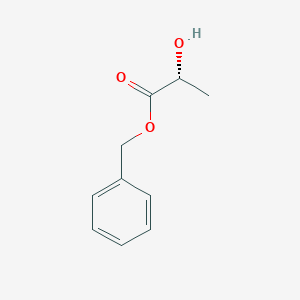

(2R)-2-amino-6-(carbamoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSAGMEBXLVJJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)N)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426461 | |

| Record name | D-HOMOCITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Homocitrulline | |

CAS RN |

121080-96-4 | |

| Record name | N6-(Aminocarbonyl)-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121080-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocitrulline, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-HOMOCITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCITRULLINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837O9SMA7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.